What is Trimethylammonium chloride-d6 and its primary uses in research
What is Trimethylammonium chloride-d6 and its primary uses in research
<An In-depth Technical Guide to Trimethylammonium chloride-d6
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethylammonium chloride-d6 is the deuterated form of Trimethylammonium chloride, an endogenous metabolite.[1][2] In this isotopically labeled version, the hydrogen atoms on the methyl groups are replaced by deuterium. This substitution makes it an invaluable tool in research, particularly as a tracer and an internal standard for quantitative analysis in Nuclear Magnetic Resonance (NMR) and mass spectrometry (GC-MS or LC-MS).[1] This guide provides a comprehensive overview of its properties, primary applications in research, detailed experimental protocols, and visual representations of associated workflows and metabolic pathways.
Core Chemical and Physical Properties
The fundamental characteristics of Trimethylammonium chloride-d6 determine its suitability for various research applications. Quantitative data is summarized below.
| Property | Value | Reference |
| Chemical Formula | C₃H₄D₆ClN | [3] |
| Molecular Weight | 101.61 g/mol | [3] |
| CAS Number | 347840-14-6 | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 240 °C (with decomposition) | |
| Solubility | Easily soluble in water and ethanol |
Primary Applications in Research
The primary utility of Trimethylammonium chloride-d6 lies in its isotopic labeling, which allows it to be distinguished from its natural counterpart by mass-sensitive analytical methods.
Internal Standard for Mass Spectrometry
A major application of deuterated compounds is their use as internal standards in stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). Trimethylammonium chloride-d6 is used as an internal standard for the quantification of Trimethylamine N-oxide (TMAO) and its precursors in biological samples like plasma. Because it behaves almost identically to the analyte during sample preparation and ionization but is differentiated by its higher mass, it allows for highly accurate and precise quantification by correcting for matrix effects and variations during the analytical process.
Metabolic Pathway Tracing
Isotopically labeled compounds serve as tracers to track metabolic pathways in vivo. Trimethylammonium chloride-d6 can be introduced into a system to study the metabolism of dietary compounds like choline. Gut microbiota metabolize choline into trimethylamine (TMA), which is then absorbed and converted in the liver by the enzyme flavin-containing monooxygenase 3 (FMO3) into TMAO. Elevated TMAO levels have been associated with an increased risk of major adverse cardiac events. Using the deuterated tracer allows researchers to follow this specific metabolic route and quantify the conversion rates, providing critical insights into cardiovascular disease research.
Detailed Experimental Protocol: TMAO Quantification in Plasma
This section details a standard protocol for the quantification of TMAO in human plasma using Trimethylammonium chloride-d6 as an internal standard with LC-MS/MS.
Objective: To accurately measure the concentration of TMAO in plasma samples.
Materials:
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Human plasma samples
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Trimethylammonium chloride-d6 (Internal Standard, IS)
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TMAO analytical standard
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Acetonitrile (ACN), LC-MS grade
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Methanol, LC-MS grade
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Formic acid, LC-MS grade
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Ultrapure water
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Calibrated pipettes and sterile microcentrifuge tubes
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Centrifuge capable of 14,000 rpm
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LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
Methodology:
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Preparation of Standards:
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Prepare a stock solution of TMAO analytical standard in water.
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Create a series of calibration standards by spiking control plasma with the TMAO stock solution to cover the expected physiological range.
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Prepare a working solution of the Trimethylammonium chloride-d6 internal standard (e.g., 5 ng/mL) in a suitable solvent like methanol or acetonitrile.
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Sample Preparation:
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Thaw plasma samples (calibrators, quality controls, and unknown samples) on ice.
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In a microcentrifuge tube, pipette 20 µL of plasma.
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Add 100 µL of the internal standard working solution to each tube. This step adds a known quantity of the deuterated standard.
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Add 100 µL of acetonitrile to precipitate proteins.
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Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
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Centrifuge the samples at 14,000 rpm for 5 minutes to pellet the precipitated proteins.
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Carefully transfer the supernatant to a clean vial for analysis.
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LC-MS/MS Analysis:
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Chromatography: Inject a small volume (e.g., 5 µL) of the supernatant onto a reverse-phase C18 column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to separate the analytes.
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Mass Spectrometry: Operate the mass spectrometer in positive-ion mode using Multiple Reaction Monitoring (MRM).
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MRM Transitions: Set the instrument to monitor specific precursor-to-product ion transitions. For TMAO, a common transition is m/z 76 → 58. The transition for the deuterated internal standard will be shifted by the mass of the deuterium atoms.
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Quantification: Construct a calibration curve by plotting the ratio of the peak area of the TMAO to the peak area of the internal standard against the known concentrations of the calibration standards. Determine the concentration of TMAO in the unknown samples by interpolating their peak area ratios from this curve.
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Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the relevant metabolic pathway.
Caption: LC-MS/MS workflow for TMAO quantification.
Caption: Metabolic pathway of choline to TMAO.
